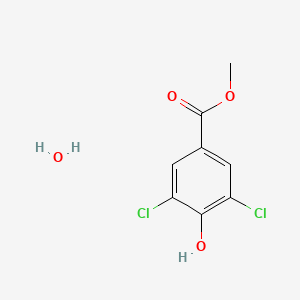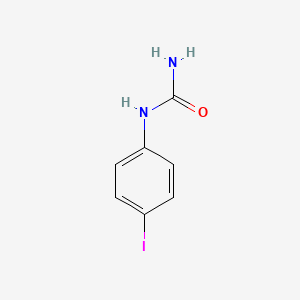
(4-Iodophenyl)urea
Vue d'ensemble
Description
“(4-Iodophenyl)urea” is a chemical compound with the molecular formula C7H7IN2O . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of iodinated polyurethane–urea involved using 4,4′-methylenediphenyl diisocyanate (MDI), polyethylene glycol (PEG, Mn = 1000), and 4-(4-iodophenyl)-1,2,4-triazolidine-3,5-dione (IUr) as a novel chain extender and radiopacifying agent .Molecular Structure Analysis
The molecular structure of “(4-Iodophenyl)urea” is characterized by a carbonyl group attached to two amine residues . The crystalline nitrodiphenyl ureas adopt the N-H…O tape alpha-network only when stabilization accrues from the I…O (2)N or C [triple bond]C-H…O (2)N synthon .Applications De Recherche Scientifique
Antitumoral Profile of Microtubule Disrupter N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU)
ICEU was characterized in vitro and in vivo using the CT-26 colon carcinoma cell line. It was found to exhibit rapid and dose-dependent uptake by cells suggesting its passive diffusion through membranes. Intraperitoneally injected, ICEU significantly inhibited tumor growth associated with changes in cell cycle and apoptosis, indicating its potential as a tubulin-interacting drug for treating colorectal cancers (Borel et al., 2007).
Alkylation of Prohibitin by Cyclohexylphenyl‐chloroethyl Urea and ICEU
This study hypothesized that the differential protein alkylation pattern of cyclohexylphenyl‐chloroethyl urea (CCEU) and ICEU led to G1/S and G2/M cell cycle blocks, respectively. It suggested a link between the alkylation of specific proteins and the cell cycle arrest induced by these compounds (Bouchon et al., 2007).
Spectroscopic Analysis and Nonlinear Optical (NLO) Properties of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol
The study involves the synthesis of a compound using 4-iodophenol and exploring its basic, vibrational spectroscopic examinations, and optical parameters. This compound is used as an interfacing agent for laboratory reagent, correlating with urea (Praveenkumar et al., 2021).
Characterization of Covalent Binding of N-Phenyl-N′-(2-chloroethyl)ureas to β-Tubulin
This study identified residues in β-tubulin that become modified irreversibly by various N-Phenyl-N′-(2-chloroethyl)ureas, including one with a 4-iodophenyl component. It assessed the role of Glu198 in microtubule stability, suggesting these compounds affect microtubule stability and dynamics (Fortin et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(4-iodophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUOXCQVDVOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365216 | |
| Record name | Urea, (4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (4-iodophenyl)- | |
CAS RN |
13114-95-9 | |
| Record name | Urea, (4-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-bromobenzoate](/img/structure/B7789791.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7789794.png)
![1-(3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-4-hydroxy-2-methylquinolin-6-yl)ethanone](/img/structure/B7789804.png)
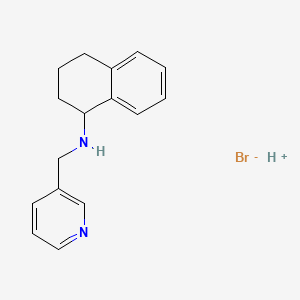
![2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B7789833.png)
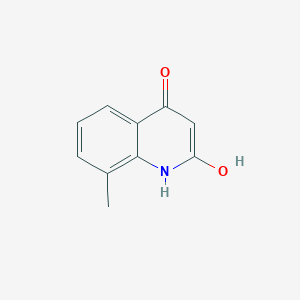


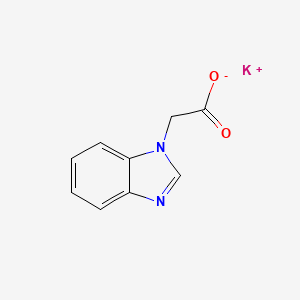
![2-[(4-Bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789850.png)
![Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B7789854.png)

![2-[(3,4-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789867.png)
